Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines.
Preparation Methods
The synthesis of Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases depending on the specific synthetic route . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound shows promise as a bactericidal and fungicidal agent against plant pathogens.
Material Sciences: It is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The compound’s structure allows it to bind selectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Biological Activity
Ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-component reactions that integrate various heterocyclic frameworks. The general synthetic approach includes the reaction of substituted phenyl derivatives with triazole and pyrimidine moieties under specific conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Anticancer Activity :
The compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanisms of Action :
Research indicates that the compound may act through multiple pathways:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest in the G1 phase.
- Induction of Apoptosis : Involves activation of caspases and modulation of Bcl-2 family proteins.
- Reactive Oxygen Species (ROS) Generation : Contributes to oxidative stress in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on MCF7 Cells :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound exhibited a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.
-
Study on HCT116 Cells :
- Objective : To assess the mechanism of action.
- Findings : The study revealed that treatment with the compound led to increased levels of cleaved PARP and caspase-3, confirming its role in apoptosis.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 7-(2,4-dimethoxyphenyl)-2-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-5-31-22(28)19-20(15-9-7-6-8-10-15)25-23-24-14(2)26-27(23)21(19)17-12-11-16(29-3)13-18(17)30-4/h6-13,21H,5H2,1-4H3,(H,24,25,26) |
InChI Key |
HMBSTPIKJTWPEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=C(C=C(C=C3)OC)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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